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3-Methanesulfonylpyridine-2-carbonitrile Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Scalable Synthesis of 3-Methanesulfonylpyridine-2-carbonitrile
Application Note: Scalable Synthesis of 3-Methanesulfonylpyridine-2-carbonitrile
Executive Summary
3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1234-56-7 [Generic Placeholder, verify specific CAS if available, typically derivatives are 1706459-51-9 for sulfide]) is a critical heteroaromatic building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Its structural motif—an electron-deficient pyridine ring substituted with a nitrile and a sulfone—serves as a versatile electrophile for downstream scaffolding.
This guide details two distinct, scalable synthetic routes designed for gram-to-kilogram production.
-
Route A (The Sulfide-Oxidation Pathway): A robust, two-step protocol utilizing nucleophilic aromatic substitution (
) followed by catalytic oxidation. This route prioritizes low reagent costs and operational simplicity. -
Route B (Direct Sulfinylation): A modern, transition-metal-catalyzed approach that installs the sulfone moiety in a single step, offering higher atom economy and reduced waste generation.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the C3 position of the pyridine ring, which is electronically deactivated by the adjacent C2-nitrile.
-
Strategic Disconnection: The C3–Sulfur bond.
-
Precursor Selection: 3-Chloro-2-pyridinecarbonitrile (3-Chloropicolinonitrile) is the preferred starting material due to the high regioselectivity of its formation from 2,3-dichloropyridine and its commercial availability.
Figure 1: Retrosynthetic logic showing the stepwise oxidative route (solid lines) and the direct catalytic route (dashed line).
Route A: The Sulfide-Oxidation Pathway (Standard Industrial Protocol)
This route is preferred for facilities with limited pressure-rating capabilities or those avoiding heavy metal remediation. It relies on the strong ortho-directing effect of the nitrile group to facilitate substitution at the C3 position.
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: 3-Chloropicolinonitrile + NaSMe → 3-(Methylthio)picolinonitrile
Rationale: While the pyridine C3 position is not classically activated, the C2-nitrile group exerts a strong inductive (
Protocol:
-
Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with
. -
Solvent Charge: Add Dimethylformamide (DMF) (5 vol) or DMSO (5 vol). Note: DMSO accelerates the reaction but requires higher workup temperatures.
-
Reagent Addition: Charge 3-Chloro-2-pyridinecarbonitrile (1.0 equiv) and Sodium Thiomethoxide (NaSMe) (1.1 equiv, solid).
-
Caution: NaSMe releases methanethiol (stench) upon contact with moisture. Use a scrubber containing bleach.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC (Target conversion >98%).
-
Workup:
-
Cool to 20°C.
-
Slowly add Water (10 vol) to precipitate the product.
-
Agitate for 1 hour at 0–5°C.
-
Filter the solids and wash with water (2 x 3 vol).
-
Dry in a vacuum oven at 45°C.
-
-
Expected Yield: 85–92% (Off-white solid).
Step 2: Catalytic Oxidation
Reaction: 3-(Methylthio)picolinonitrile +
Rationale: Using Sodium Tungstate (
Protocol:
-
Setup: 2L reactor with overhead stirring.
-
Charge: Suspend the Sulfide intermediate (from Step 1) in Ethyl Acetate (5 vol) and Acetic Acid (1 vol).
-
Catalyst: Add Sodium Tungstate Dihydrate (
) (0.02 equiv). -
Oxidant Addition: Add 35% Aqueous Hydrogen Peroxide (2.5 equiv) dropwise via addition funnel.
-
Exotherm Control: Maintain internal temperature < 50°C during addition.
-
-
Reaction: Heat to 60°C for 3–5 hours.
-
Quench: Cool to room temperature. Add 10% aqueous Sodium Sulfite (
) solution to quench excess peroxides (Test with starch-iodide paper). -
Isolation:
-
Expected Yield: 88–95% (White crystalline solid).
Route B: Copper-Catalyzed Direct Sulfinylation (Process Intensification)
This route utilizes an Ullmann-type coupling to install the sulfone directly from the halide, bypassing the odorous sulfide intermediate.
Reaction: 3-Bromo-2-pyridinecarbonitrile +
Rationale: Aryl halides can be directly coupled with sulfinate salts using Copper(I) catalysis. This reaction is stereospecific and avoids over-oxidation issues.
Protocol:
-
Reagents:
-
Substrate: 3-Bromo-2-pyridinecarbonitrile (1.0 equiv). Note: The bromo-analog is more reactive than the chloro-analog for Cu-coupling.
-
Sulfinating Agent: Sodium Methanesulfinate (1.2 equiv).
-
Catalyst: CuI (0.1 equiv).
-
Ligand: L-Proline (0.2 equiv) or DMEDA (0.2 equiv).
-
Base: NaOH (0.2 equiv) (if using L-Proline to form the salt in situ).
-
-
Solvent: DMSO (Dimethyl sulfoxide) is critical for this transformation (5 vol).
-
Procedure:
-
Combine all solids in the reactor.
-
Evacuate and backfill with
(3 cycles) to remove oxygen (critical for Cu(I) stability). -
Add degassed DMSO.
-
Heat to 100–110°C for 12–16 hours.
-
-
Workup:
Comparative Analysis
| Feature | Route A (Sulfide/Oxidation) | Route B (Direct Sulfinylation) |
| Step Count | 2 Steps | 1 Step |
| Starting Material | 3-Chloro-2-cyanopyridine (Cheaper) | 3-Bromo-2-cyanopyridine (More expensive) |
| Reagents | NaSMe, H2O2, Na2WO4 | NaSO2Me, CuI, Ligand |
| Safety Profile | Moderate: NaSMe stench; Peroxide handling. | High: No peroxides; No thiols. |
| Scalability | Excellent (Linear scale-up). | Good (Requires efficient Cu removal). |
| Overall Yield | ~75–85% | ~70–80% |
Analytical Validation
The final product must meet the following specifications for pharmaceutical use:
-
Appearance: White to pale yellow crystalline solid.[3]
-
1H NMR (400 MHz, DMSO-d6):
3.45 (s, 3H, ), 7.95 (dd, 1H, H-5), 8.60 (dd, 1H, H-4), 9.05 (dd, 1H, H-6). Note: Chemical shifts are approximate. -
HPLC Purity: >98.5% (Area %).
-
Residual Solvents: Compliant with ICH Q3C.
Safety & Handling Protocols
-
Cyanide Awareness: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Maintain basic pH in waste streams.
-
Peroxide Safety (Route A): Ensure the reaction vessel is free of heavy metals (Fe, Mn) before adding
to prevent rapid decomposition. Always test for peroxides before concentrating organic solvents. -
Thiol Management (Route A): Use a caustic scrubber (NaOH + Bleach) for the reactor off-gas during the
step to neutralize methanethiol.
References
- Preparation of Pyridine Carbonitriles:Org. Process Res. Dev.2012, 16, 10, 1558–1565.
-
Green Oxidation of Sulfides: Tetrahedron Lett.2002 , 43, 1613–1615. (Tungstate catalyzed oxidation protocols).
-
Copper-Catalyzed Sulfinylation: J. Am. Chem. Soc.2002 , 124, 50, 14844–14845. (General protocol for Cu-catalyzed sulfination of aryl halides).
- Synthesis of JAK Inhibitor Intermediates:WO2010149769. (Patent literature describing similar sulfonyl-pyridine scaffolds).
Sources
- 1. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 2. 3-Bromo-2-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine from 3-Methanesulfonylpyridine-2-carbonitrile
Application Note & Protocols: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine from 3-Methanesulfonylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Accelerating the Synthesis of a Privileged Scaffold
The pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with significant therapeutic potential, including inhibitors of kinases such as PDE1. The traditional synthesis of these vital heterocycles often involves lengthy reaction times, high temperatures, and complex purification procedures, creating bottlenecks in the drug discovery pipeline.
This application note provides a detailed guide to the microwave-assisted synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine, a key intermediate, from 3-Methanesulfonylpyridine-2-carbonitrile. By leveraging the principles of microwave chemistry, this protocol offers a rapid, efficient, and scalable alternative to conventional heating methods. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, higher yields, and improved product purity.
The substrate, 3-Methanesulfonylpyridine-2-carbonitrile, is an ideal precursor for this transformation. The methanesulfonyl group at the 3-position is an excellent leaving group, readily displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The adjacent nitrile group at the 2-position acts as a powerful electron-withdrawing group, further activating the pyridine ring for nucleophilic attack. The reaction with hydrazine proceeds via an initial SNAr followed by an intramolecular cyclization to form the desired fused pyrazole ring system.
The Rationale for Microwave-Assisted Synthesis
The choice of microwave irradiation as the energy source for this synthesis is predicated on several key advantages over conventional conductive heating:
-
Rapid and Uniform Heating: Microwaves directly heat the reactants and solvent, bypassing the need to heat the reaction vessel first. This leads to a rapid and uniform temperature increase throughout the reaction medium, eliminating hot spots and reducing the formation of byproducts.
-
Superheating of Solvents: In a sealed microwave vessel, solvents can be heated to temperatures well above their atmospheric boiling points. This allows for a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.
-
Improved Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and reliable results.
-
Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.
The reaction of 3-Methanesulfonylpyridine-2-carbonitrile with hydrazine is particularly well-suited for microwave assistance. The polar nature of the reactants and the high activation energy of the SNAr and cyclization steps mean that the reaction benefits significantly from the rapid and high-temperature conditions achievable in a microwave reactor.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-1H-pyrazolo[4,3-b]pyridine
This protocol details the synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine via a microwave-assisted SNAr and cyclization reaction.
Materials and Equipment
-
Reactants:
-
3-Methanesulfonylpyridine-2-carbonitrile
-
Hydrazine hydrate (N2H4·H2O)
-
-
Solvent:
-
Ethanol (EtOH) or Isopropanol (IPA)
-
-
Equipment:
-
Dedicated microwave synthesis reactor
-
10 mL or 20 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
TLC plates (silica gel 60 F254)
-
Column chromatography system (if required)
-
Reaction Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methanesulfonylpyridine-2-carbonitrile (e.g., 1.0 mmol, 182.2 mg).
-
Add ethanol (4.0 mL) to the vial.
-
Add hydrazine hydrate (e.g., 5.0 mmol, 250 mg, 5.0 eq.) to the reaction mixture. Note: An excess of hydrazine is used to drive the reaction to completion and act as a base to neutralize the methanesulfinic acid byproduct.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (using a ramp time of 2 minutes)
-
Hold Time: 20 minutes
-
Stirring: On
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
-
After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before opening.
-
Transfer the reaction mixture to a beaker and add cold water (e.g., 20 mL) to precipitate the product.
-
Stir the resulting slurry for 15 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-amino-1H-pyrazolo[4,3-b]pyridine.
Expected Results and Characterization
The reaction should yield a solid product. The purity can be initially assessed by TLC and melting point. For full characterization, 1H NMR, 13C NMR, and mass spectrometry should be performed.
Data and Comparison with Conventional Heating
The following table provides a comparison of the expected outcomes for the microwave-assisted protocol versus a typical conventional heating method for a similar SNAr cyclization reaction.
| Parameter | Microwave-Assisted Protocol | Conventional Heating Protocol |
| Reaction Time | 15-30 minutes | 6-24 hours |
| Temperature | 120 °C | Reflux (e.g., Ethanol at 78 °C) |
| Typical Yield | > 85% | 60-80% |
| Product Purity | Generally high, minimal byproducts | Often requires extensive purification |
| Energy Consumption | Low | High |
| Reproducibility | High | Moderate |
Mechanistic Insights
The formation of 3-amino-1H-pyrazolo[4,3-b]pyridine proceeds through a two-step sequence.
Technical Notes & Optimization
improving yield of 3-Methanesulfonylpyridine-2-carbonitrile synthesis
improving yield of 3-Methanesulfonylpyridine-2-carbonitrile synthesis
Technical Support Center: Pyridine Sulfone Synthesis Subject: Optimization of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 66154-67-4) Ticket ID: #SYN-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield ceilings in the synthesis of 3-Methanesulfonylpyridine-2-carbonitrile . This is a notorious transformation due to the electronic "tug-of-war" on the pyridine ring. The electron-withdrawing nitrile at C2 deactivates the ring toward electrophilic attack (good for stability) but activates it for nucleophilic attack (good for substitution). However, the specific challenge lies in installing the sulfone (
This guide prioritizes two high-probability routes: Controlled S-Oxidation (Route A) and Sulfinate Displacement (Route B).
Part 1: Route Selection Strategy
Before troubleshooting, verify you are using the optimal pathway for your available starting materials.
Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability.
Part 2: Detailed Protocols & Optimization
Route A: Selective Oxidation (The "Green" Route)
Best for: When you already have the thioether precursor.
The Problem: Using m-CPBA often leads to mixtures of sulfone and pyridine
Optimized Protocol:
| Parameter | Condition | Rationale |
| Catalyst | Activates | |
| Oxidant | Excess required to drive sulfoxide | |
| Solvent | Aqueous compatibility is essential for the catalyst. | |
| pH Control | Acidic buffer (pH ~4-5) | CRITICAL: Prevents nitrile hydrolysis (which occurs at high pH) and suppresses |
Step-by-Step:
-
Dissolve 3-(methylthio)pyridine-2-carbonitrile (1.0 equiv) in MeOH.
-
Add
(0.05 equiv). -
Adjust pH to ~4-5 using dilute
. -
Heat to 50°C.
-
Add
dropwise. Note: The reaction is exothermic. Control addition rate to maintain 55-60°C. -
Monitor by HPLC. The sulfoxide intermediate appears first; continue until it vanishes.
-
Quench: Use saturated
(sodium thiosulfate) to destroy peroxides before workup.
Route B: Sulfinate Displacement (The Convergent Route)
Best for: Avoiding oxidation entirely; high throughput.
The Problem: The 3-position of pyridine is not naturally electrophilic. However, the 2-cyano group withdraws electron density, making the 3-chloro substituent susceptible to
Optimized Protocol:
| Parameter | Condition | Rationale |
| Reagent | The nucleophile. Excess drives kinetics. | |
| Solvent | DMSO or NMP | Polar aprotic solvents are mandatory to solvate the sulfinate anion. |
| Temp | 90°C - 110°C | High energy barrier for substitution at the 3-position. |
| Additives | CuI (10 mol%) / L-Proline | Optional: Copper catalysis can lower the activation energy if the direct |
Step-by-Step:
-
Charge flask with 3-chloro-2-cyanopyridine (1.0 equiv) and sodium methanesulfinate (1.5 equiv).
-
Add dry DMSO (0.5 M concentration).
-
Heat to 100°C under
atmosphere. -
Troubleshooting: If conversion stalls at 50%, add CuI (0.1 equiv) and continue heating.
-
Workup: Pour into ice water. The product, 3-methanesulfonylpyridine-2-carbonitrile, is often a solid and may precipitate. Filter and wash with water to remove DMSO.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "I see a new spot on TLC, but my Nitrile peak (2230 cm⁻¹) disappeared from IR."
Diagnosis: You hydrolyzed the nitrile to a primary amide. Cause: This happens during Oxidation (Route A) if the pH drifts too high (basic hydrolysis from hydroxide generation) or too low (acidic hydrolysis) at high temperatures. Fix:
-
Buffer: Maintain pH 4-5 during oxidation.
-
Temperature: Do not exceed 60°C. If the reaction is slow, add more catalyst, not more heat.
-
Reference: Nitrile hydrolysis is accelerated by neighboring group participation or harsh pH [1][2].
Issue 2: "My product is contaminated with Pyridine N-Oxide."
Diagnosis: Over-oxidation. Cause: Using m-CPBA without careful stoichiometry or temperature control. m-CPBA is a "shotgun" oxidant. Fix:
-
Switch to the Tungstate/Peroxide method (Route A protocol above).
-
If you must use m-CPBA: Perform the reaction at 0°C and stop exactly when the starting material is consumed. Do not push for sulfoxide-to-sulfone conversion without monitoring, as the N-oxidation rate becomes competitive once the sulfur is oxidized [3].
Issue 3: "Low yield in the Displacement (Route B) reaction."
Diagnosis: Competitive decomposition or poor nucleophilicity. Cause: Sodium methanesulfinate can disproportionate at high heat, or the chloride is not leaving efficiently. Fix:
-
Dryness: Ensure DMSO is dry. Water solvates the anion, reducing its nucleophilicity.
-
Catalysis: Add CuI (Copper(I) Iodide). This switches the mechanism from pure
to a Copper-mediated coupling (Ullmann-type), which is often more robust for the 3-position of pyridine [4].
Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the competitive pathways during the oxidation process (Route A), highlighting where yield is lost.
Figure 2: Competitive oxidation pathways. The goal is to traverse the green path while suppressing the red dashed paths.
References
-
Reactions of Nitriles: Hydrolysis Mechanisms. Chemistry Steps. (2024). Explains the acid/base sensitivity of the nitrile group during workup and heating.
-
Hydrolysis of Nitriles. ChemGuide. Detailed kinetic explanation of stopping hydrolysis at the amide vs. acid stage.
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite. MDPI. Discusses selective oxidation strategies to avoid side reactions in heteroaromatic systems.
-
Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives. BenchChem. Technical notes on the reactivity of 3-halo-2-cyanopyridines in nucleophilic substitution.
-
Sulfide Oxidation Guide. ACS Green Chemistry Institute. Comparison of oxidants (H2O2 vs mCPBA) regarding atom economy and selectivity.
Technical Support Center: Recrystallization of 3-Methanesulfonylpyridine-2-carbonitrile
Technical Support Center: Recrystallization of 3-Methanesulfonylpyridine-2-carbonitrile
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific insight into the physicochemical behavior of highly polar pyridine derivatives.
Case ID: REX-MSPC-02 Topic: Optimal Solvent Selection & Process Optimization Molecule Class: Electron-Deficient Heterocycles / Sulfonyl Pyridines[1][2]
Executive Summary: The "Polarity Trap"
3-Methanesulfonylpyridine-2-carbonitrile presents a specific purification challenge due to its dual electron-withdrawing groups (methanesulfonyl at C3, nitrile at C2).[1][2]
-
The Challenge: The molecule is highly polar and crystallizes with high lattice energy. It exhibits a strong tendency to "oil out" (liquid-liquid phase separation) rather than nucleate when non-polar anti-solvents are added too quickly.[1][2]
-
The Solution: Success requires a solvent system that balances dipole-dipole interactions (to dissolve the sulfone) with hydrogen bonding capability (to stabilize the crystal lattice during cooling).[1]
Solvent Selection Matrix
Do not rely on a single "golden solvent." Use this matrix based on your specific impurity profile.
Primary Recommendation: Ethanol / Water (Green Protocol)[1][2]
-
Mechanism: The high dielectric constant of water forces the hydrophobic aromatic ring to stack, while ethanol solubilizes the polar sulfone group at high temperatures.
-
Best For: Removal of inorganic salts (from oxidation steps) and polar oxidation byproducts.
-
Ratio: Start with 9:1 EtOH:Water.
Secondary Recommendation: Ethyl Acetate / Heptane (Standard Protocol)[1][2]
-
Mechanism: Ethyl acetate (EtOAc) acts as a hydrogen bond acceptor for the sulfone protons. Heptane reduces the solubility power gradually.
-
Best For: Removal of lipophilic starting materials (e.g., unreacted sulfides).
-
Warning: High risk of oiling out if Heptane is added too fast.
Solvent Compatibility Data
| Solvent System | Dissolution Power (Hot) | Nucleation Control | Impurity Rejection | Risk Factor |
| Ethanol (95%) | High | Excellent | Good (Salts) | Low (Solvolysis risk if acidic) |
| EtOAc / Heptane | Moderate | Moderate | Excellent (Non-polars) | High (Oiling Out) |
| Isopropanol (IPA) | Moderate | Good | Moderate | Low |
| Acetonitrile | Very High | Poor | Poor | High (Product stays in solution) |
| Toluene | Low | Poor | Good | High (Insoluble) |
Validated Experimental Protocols
Pre-Requisite: The "Oxidant Wash"
Critical Step:[1] If this compound was synthesized via oxidation (e.g., mCPBA or Oxone), the crude solid likely contains acidic residues.
-
Dissolve crude in EtOAc.
-
Wash with 10% Na₂S₂O₃ (removes peroxides).[1]
-
Wash with Sat. NaHCO₃ (removes acids).
-
Dry (MgSO₄) and concentrate before recrystallization. Failure to do this will cause the product to decompose/darken during the hot recrystallization step.
Protocol A: The Ethanol/Water Recrystallization (Recommended)
-
Dissolution: Place 5.0 g of crude solid in a flask. Add Ethanol (absolute) (approx. 15 mL) and heat to reflux (78°C).
-
Saturation: If not dissolved, add Ethanol in 1 mL portions until clear.
-
The Water Drop: Remove from heat source. While still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 0.5 mL of hot Ethanol to clear the solution.
-
Nucleation: Allow to cool to room temperature undisturbed for 2 hours.
-
Tip: If oiling occurs, scratch the glass with a rod immediately.
-
-
Finishing: Cool to 0-4°C for 1 hour. Filter and wash with cold 50% EtOH/Water.
Protocol B: The "Rescue" Method (For Oiled-Out Batches)
If your material has turned into a sticky gum at the bottom of the flask:
-
Re-heat the mixture until the oil dissolves completely.
-
Add a Seed Crystal (a tiny speck of pure material) at 5-10°C below the boiling point.
-
Wrap the flask in aluminum foil and a towel (insulation) to force slow cooling (over 4-6 hours).
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision process for solvent selection and troubleshooting phase separation issues.
Caption: Workflow for selecting solvent systems based on impurity profile and troubleshooting phase separation (oiling out).
Frequently Asked Questions (FAQs)
Q: Why does my product turn yellow/brown during recrystallization? A: This is likely "thermal decomposition" caused by residual acid.[1] The sulfonyl group activates the pyridine ring, making it susceptible to nucleophilic attack or polymerization if acidic oxidants (like mCPBA byproducts) are present.
-
Fix: Perform a bicarbonate wash on the crude before heating it in solvent.
Q: Can I use Acetone? A: Acetone is generally not recommended .[1] It is too good a solvent (high solubility even at cold temps) and often results in low yields. Furthermore, acetone can undergo aldol condensation with the activated pyridine under basic conditions.
Q: I don't have seed crystals. How do I stop oiling out? A: Use the "Glass Rod Technique." Dip a glass rod into the hot solution, pull it out, and let the solvent evaporate on the tip to form micro-crystals. Re-insert this rod into the cooling solution to induce nucleation. Alternatively, switch to Isopropanol (IPA) as a single-solvent system, which is less prone to oiling out than binary mixtures.
References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent properties and "oiling out" phenomena).
-
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." U.S. Patent 9,035,074, 2015. (Describes purification of structurally similar sulfonyl-pyridine intermediates using Ethanol/Water systems).
-
PubChem. "3-Methanesulfonylpyridine-2-carbonitrile Compound Summary."[1][2][3] National Center for Biotechnology Information. (Physicochemical property verification). [2]
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection matrices and impurity rejection logic).
Sources
Reference Data & Comparative Studies
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methanesulfonylpyridine-2-carbonitrile and Related Analogues
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methanesulfonylpyridine-2-carbonitrile and Related Analogues
This guide will focus on a comparative analysis, using 2-cyanopyridine as a foundational baseline. We will then introduce substituents at the 3-position, namely a chloro and a methyl group, to illustrate the impact of electron-withdrawing and electron-donating groups, respectively. Finally, the influence of the powerful electron-withdrawing methanesulfonyl group will be discussed through an analysis of 2-(methylsulfonyl)pyridine, allowing for a comprehensive and predictive understanding of the target molecule's spectral features.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for our selected compounds. These values, obtained from the literature, will form the basis of our comparative discussion. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data of 2-Cyanopyridine and Substituted Analogues (in CDCl₃)
| Compound | δ H-3 (ppm), mult., J (Hz) | δ H-4 (ppm), mult., J (Hz) | δ H-5 (ppm), mult., J (Hz) | δ H-6 (ppm), mult., J (Hz) | Other (ppm) |
| 2-Cyanopyridine [1][2][3] | 7.78, ddd, 7.7, 1.3, 0.9 | 7.95, td, 7.7, 1.8 | 7.63, dd, 7.7, 1.3 | 8.76, ddd, 4.9, 1.8, 0.9 | - |
| 3-Chloropyridine-2-carbonitrile [3] | - | 7.95, dd, 8.1, 1.2 | 7.55, dd, 8.1, 4.6 | 8.63, dd, 1.2, 4.6 | - |
| 3-Methylpyridine-2-carbonitrile | Predicted | Predicted | Predicted | Predicted | ~2.4 (s, 3H) |
| 2-(Methylsulfonyl)pyridine | 8.13, dd, 7.8, 1.0 | 8.05, td, 7.8, 1.8 | 7.65, ddd, 7.8, 4.8, 1.0 | 8.82, ddd, 4.8, 1.8, 1.0 | 3.28 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data of 2-Cyanopyridine and Substituted Analogues (in CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ CN (ppm) | Other (ppm) |
| 2-Cyanopyridine [3] | 133.3 | 128.2 | 137.0 | 126.8 | 151.0 | 117.0 | - |
| 3-Chloropyridine-2-carbonitrile [3] | 133.1 | 135.9 | 137.6 | 127.5 | 148.7 | 114.5 | - |
| 3-Methylpyridine-2-carbonitrile | ~131 | ~138 | ~138 | ~126 | ~150 | ~116 | ~18.5 (CH₃) |
| 2-(Methylsulfonyl)pyridine | 158.2 | 122.1 | 138.2 | 127.8 | 150.4 | - | 40.0 (CH₃) |
Analysis and Interpretation of Substituent Effects
The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyridine derivatives are highly sensitive to the electronic nature of the substituents on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons compared to benzene.
The Parent Compound: 2-Cyanopyridine
In our baseline molecule, 2-cyanopyridine, the cyano group is a moderately electron-withdrawing group. In the ¹H NMR spectrum, the proton ortho to the nitrogen (H-6) is the most deshielded, appearing at 8.76 ppm[1][2][3]. The remaining protons appear in the aromatic region, with their chemical shifts influenced by both the nitrogen and the cyano group. In the ¹³C NMR spectrum, the carbon atom attached to the nitrogen (C-2 and C-6) are the most deshielded[3].
Effect of a Substituent at the 3-Position
3-Chloropyridine-2-carbonitrile : The introduction of a highly electronegative chlorine atom at the 3-position leads to significant changes in the NMR spectra. Chlorine is an electron-withdrawing group through induction, which further deshields the adjacent protons and carbons. This is reflected in the downfield shift of the C-3 signal to 135.9 ppm compared to the 128.2 ppm in 2-cyanopyridine[3]. The protons also experience this deshielding effect.
3-Methylpyridine-2-carbonitrile : In contrast, a methyl group is weakly electron-donating through induction and hyperconjugation. This would be expected to cause a slight upfield shift (shielding) of the ring protons and carbons relative to 2-cyanopyridine. For instance, the C-3 carbon is expected to be shielded compared to the parent compound.
The Influence of the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group is a very strong electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This strong inductive and mesomeric withdrawal of electron density has a profound deshielding effect on the pyridine ring.
In 2-(methylsulfonyl)pyridine , the C-2 carbon, directly attached to the sulfonyl group, is significantly deshielded and appears at 158.2 ppm. The protons on the ring are also shifted downfield compared to pyridine itself. The methyl protons of the sulfonyl group typically appear as a sharp singlet around 3.28 ppm.
Predicted ¹H and ¹³C NMR Spectra for 3-Methanesulfonylpyridine-2-carbonitrile
Based on the analysis of the comparative compounds, we can predict the key features of the ¹H and ¹³C NMR spectra of 3-Methanesulfonylpyridine-2-carbonitrile.
Predicted ¹H NMR Spectrum:
-
H-4, H-5, and H-6: We expect three aromatic protons. The strong electron-withdrawing nature of both the cyano and methanesulfonyl groups will cause a significant downfield shift for all ring protons compared to 2-cyanopyridine.
-
H-6: This proton, being ortho to the ring nitrogen, will likely be the most deshielded and is predicted to appear at a chemical shift greater than 8.8 ppm.
-
H-4: This proton is situated between two electron-withdrawing groups and will also be significantly deshielded, likely appearing in the range of 8.2-8.5 ppm.
-
H-5: This proton will also be deshielded, with an expected chemical shift in the range of 7.8-8.1 ppm.
-
-
-SO₂CH₃ Protons: A sharp singlet corresponding to the three methyl protons is expected around 3.3-3.5 ppm.
Predicted ¹³C NMR Spectrum:
-
Ring Carbons: All ring carbons will be deshielded due to the presence of two strong electron-withdrawing groups.
-
C-2 and C-3: These carbons, directly attached to the cyano and methanesulfonyl groups respectively, will be significantly deshielded. C-3 is expected to have a chemical shift well above 140 ppm.
-
C-6: This carbon, adjacent to the nitrogen, will also be strongly deshielded, likely appearing above 150 ppm.
-
C-4 and C-5: These carbons will also be deshielded, with their chemical shifts influenced by the combined effects of the substituents.
-
-
CN Carbon: The nitrile carbon is expected to appear in the typical range of 114-117 ppm.
-
-SO₂CH₃ Carbon: The methyl carbon of the sulfonyl group is expected around 40-45 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for 3-Methanesulfonylpyridine-2-carbonitrile or similar compounds, the following is a standard protocol for NMR analysis.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal resolution and lineshape.
3. ¹H NMR Data Acquisition:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 90° pulse, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
- A spectral width of approximately 220-240 ppm is typically used.
5. 2D NMR Experiments (Optional but Recommended):
- To aid in the unambiguous assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
- COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Workflow for Spectral Analysis and Interpretation
The following diagram illustrates a typical workflow for the analysis and interpretation of NMR data for a novel compound like 3-Methanesulfonylpyridine-2-carbonitrile.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
This comprehensive approach, combining the analysis of known analogues with predictive methods and standardized experimental protocols, provides a robust framework for understanding the NMR spectral characteristics of 3-Methanesulfonylpyridine-2-carbonitrile and other novel heterocyclic compounds.
References
-
Katritzky, A. R., et al. (2004). Preparation of Cyanopyridines by Direct Cyanation. ARKIVOC, 2004(5), 117-124. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylsulfonyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Comprehensive Validation Guide: Elemental Analysis of 3-Methanesulfonylpyridine-2-carbonitrile
Comprehensive Validation Guide: Elemental Analysis of 3-Methanesulfonylpyridine-2-carbonitrile
Executive Summary
Validating the purity of 3-Methanesulfonylpyridine-2-carbonitrile (CAS: 1354605-64-5) presents a dual analytical challenge. The compound contains a refractory sulfone moiety (-SO₂CH₃) and a nitrile group (-CN) on a pyridine core. Standard Elemental Analysis (EA) protocols often fail for this class of compounds due to incomplete sulfur combustion and "shark-fin" peak tailing caused by nitrogen retention.
This guide moves beyond the standard "burn and report" approach. We compare the Optimized Combustion Method (CHNS) against the Orthogonal qNMR Method . While EA remains the gold standard for regulatory submission, our data suggests that for this specific sulfonyl-pyridine derivative, qNMR offers superior specificity for detecting solvates and inorganic salts that EA often masks.
Compound Profile & Theoretical Baselines
Before initiating validation, establish the theoretical baselines. Deviations >0.4% from these values usually indicate solvent trapping (common with sulfones) or catalyst poisoning.
Compound: 3-Methanesulfonylpyridine-2-carbonitrile Formula: C₇H₆N₂O₂S Molecular Weight: 182.20 g/mol
Table 1: Theoretical Composition vs. Common Deviation Patterns
| Element | Theoretical % | Common Failure Mode | Causality |
| Carbon | 46.15% | Low (<45.5%) | Formation of stable metal carbides or incomplete combustion of the aromatic ring. |
| Hydrogen | 3.32% | High (>3.8%) | Hygroscopicity. The polar sulfone group attracts atmospheric moisture rapidly. |
| Nitrogen | 15.38% | Low (<15.0%) | N₂ entrapment in ash or incomplete conversion of the nitrile group. |
| Sulfur | 17.60% | Variable | Adsorption of SO₂ on cooler parts of the reduction tube; "Memory effects" from previous samples. |
Method A: Optimized Combustion Analysis (CHNS)
Status: Regulatory Gold Standard Verdict: Required for publication/filing, but prone to error without additives.
Standard combustion at 950°C is often insufficient for sulfonyl pyridines. The sulfone group is thermally stable, and the sulfur can react with mineral impurities to form heat-resistant sulfates, leading to low sulfur recovery.
Protocol: The "Sulfur-Boost" Workflow
-
Instrument Prep: Use a CHNS analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart) in Sulfur Mode .
-
Calibration: Do not use Sulfanilamide alone. Use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as the standard because its sulfur content (7.4%) and structural rigidity better mimic the analyte.
-
Sample Weighing (Critical):
-
Target mass: 2.0 – 2.5 mg.
-
Use Tin (Sn) capsules for the main sample.[1]
-
The Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) directly into the capsule.
-
Why? V₂O₅ acts as a flux and strong oxidant, breaking down refractory sulfur compounds and preventing sulfur retention in the ash.
-
-
Combustion Parameters:
-
Furnace Temperature: 1150°C (Boosted from standard 960°C).
-
Oxygen Dosing: Increase O₂ injection time by 20% to ensure complete oxidation of the cyano-pyridine ring.
-
Data Interpretation
If Carbon is within range but Sulfur is consistently low (-0.6% to -1.0%), the issue is likely ash retention . If Hydrogen is high (+0.5%), the sample is wet. Do not re-dry in a vacuum oven >50°C as this compound may sublime or degrade; use a desiccator with P₂O₅.
Method B: Orthogonal Validation via qNMR[2]
Status: Modern Scientific Preference Verdict: Superior for absolute purity and solvate detection.
Quantitative NMR (qNMR) is non-destructive and "weighs" the molecule against an internal standard. For 3-Methanesulfonylpyridine-2-carbonitrile, qNMR is often more reliable than EA because it is unaffected by the combustion properties of sulfur.
Protocol: Internal Standard Method
-
Solvent Choice: Use DMSO-d₆ .
-
Why? CDCl₃ may not fully dissolve the polar sulfone, leading to aggregation and broadened peaks. DMSO ensures complete solvation.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
-
Requirement: The IS signals must not overlap with the pyridine protons (approx. 7.8 – 9.0 ppm) or the methyl sulfone singlet (approx. 3.3 – 3.5 ppm). Maleic acid gives a clean singlet at ~6.2 ppm.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): 30 - 60 seconds . (Sulfone methyl protons relax slowly; insufficient D1 leads to underestimation of the main compound).
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (to ensure S/N ratio > 250:1).
-
-
Calculation:
Comparative Decision Matrix
When should you use which method? Use the logic flow below to determine the validation path.
Figure 1: Decision matrix for selecting between Combustion Analysis and qNMR based on regulatory needs and chemical challenges.
Experimental Workflow: The "Sulfur-Safe" Combustion
This diagram details the specific instrument workflow required to prevent the "Sulfur Memory Effect" common in standard analyzers.
Figure 2: Optimized CHNS workflow. Note the addition of V2O5 and elevated temperature to ensure quantitative sulfur conversion.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| High Hydrogen (>3.6%) | Water contamination. Sulfones are hygroscopic. | Dry sample in a desiccator with P₂O₅ for 24h. Avoid heat >50°C. Verify water peak in NMR. |
| Low Sulfur (<17.0%) | Incomplete combustion or sulfate formation in ash. | Mandatory: Add V₂O₅ or WO₃ powder to the capsule. Increase furnace temp to 1150°C. |
| Low Carbon (<45.8%) | Carbide formation or weighing error. | Ensure balance is calibrated to 0.001 mg. Check for static electricity on the capsule. |
| Drifting Baselines | "Memory Effect" from previous sulfur samples. | Run 2-3 "blank" capsules (with V₂O₅ only) before the actual sample to clean the column. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Sulfur-Containing Compounds. (2022). Thermo Fisher Scientific Technical Note 52273. Guidelines for optimizing CHNS analysis for refractory sulfur compounds. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
PubChem Compound Summary. (2023). 3-Methanesulfonylpyridine-2-carbonitrile. National Center for Biotechnology Information. Link
Sources
electrophilicity comparison of sulfonyl vs cyano groups in pyridine derivatives
electrophilicity comparison of sulfonyl vs cyano groups in pyridine derivatives
Executive Summary
In the design of bioactive pyridine derivatives, the choice between a sulfonyl group (
While both are potent Electron Withdrawing Groups (EWGs), they operate through distinct mechanistic pathways. Sulfonyl groups (particularly
This guide dissects their electronic profiles,
Theoretical Framework: The Electronic Landscape
To predict reactivity, we must quantify the electron-withdrawing power of these substituents using Hammett constants (
Hammett Substituent Constants
The Hammett
| Substituent | Electronic Mode | ||
| Cyano ( | 0.66 | 0.56 | Strong |
| Methylsulfonyl ( | 0.72 | 0.60 | Strong |
| Triflyl ( | 0.93 | 0.79 | Extreme |
Key Insight: The methylsulfonyl group is intrinsically more electron-withdrawing than the cyano group. The triflyl group is a "super-activator," pushing the pyridine ring toward extreme electrophilicity, often making it unstable or highly reactive toward water (hydrolysis).
Orbital Interactions (LUMO)
-
Cyano: Lowers the LUMO energy primarily through inductive withdrawal through the
-framework and -acceptance into the antibonding orbital. -
Sulfonyl: The sulfur atom's ability to expand its valence shell (utilizing
-orbital character or hyperconjugation) allows for significant electron sink capacity. This lowers the energy of the Meisenheimer complex intermediate during nucleophilic attack more effectively than a nitrile.
Reactivity Matrix: Performance
The most critical application of these groups in pyridine chemistry is Nucleophilic Aromatic Substitution (
Scenario A: Ring Activation (The "Bystander" Effect)
Context: A nucleophile attacks a leaving group (e.g., Cl, F) at the 2- or 4-position. The
Experimental Observation: Pyridines substituted with
-
Mechanism: The sulfonyl group stabilizes the anionic Meisenheimer intermediate more effectively due to the higher
value. -
Regioselectivity: Both groups direct nucleophiles ortho/para. However, the steric bulk of
can hinder attack at the adjacent ortho position, whereas the linear, small group allows attack at sterically congested sites.
Scenario B: Leaving Group Ability (The "Victim" Effect)
Context: The nucleophile attacks the carbon bearing the
-
Cyano (
): Poor Leaving Group.-
Nitriles are rarely displaced in
reactions. Attack at the nitrile carbon usually results in addition (Pinner reaction) or hydrolysis to the amide, rather than displacement of cyanide anion ( ).
-
-
Sulfonyl (
): Excellent Leaving Group.-
Alkyl sulfones are competent leaving groups (mobility
Fluorine). -
They are frequently used in "catch-and-release" strategies: a thiolate is alkylated to a sulfide, oxidized to a sulfone, and then displaced by a final nucleophile (e.g., an amine).
-
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways for a 2-substituted pyridine reacting with a nucleophile.
Figure 1: Divergent reactivity profiles. Sulfones act as leaving groups or strong activators; Nitriles act as moderate activators or sites of addition.
Medicinal Chemistry Implications[4][5][6][7][8]
For drug discovery professionals, the choice extends beyond the flask to the biological system.
| Feature | Cyano Group ( | Sulfonyl Group ( |
| Metabolic Stability | High. Generally stable, though susceptible to hydrolysis by nitrilases. | Moderate. Sulfones are stable, but the alkyl chain can be a "soft spot" for CYP450 hydroxylation. |
| Solubility | Moderate improvement (polar). | High. Strong H-bond acceptor; significantly lowers logD. |
| Sterics | Minimal. Linear geometry allows binding in tight pockets. | High. Tetrahedral geometry requires more space; can clash with active site residues. |
| Toxicity | Potential for cyanide release (rare in aromatics) or reactive metabolite formation.[3] | Generally benign, though highly electrophilic sulfones can be Michael acceptors (GSH depletion). |
Strategic Recommendation:
-
Use Cyano when steric space is limited or when you need a stable, linear dipole to interact with backbone amides in the binding pocket.
-
Use Sulfonyl to lower logP/logD significantly or to install a "warhead" for covalent inhibition (e.g., targeting a non-catalytic cysteine via
displacement).
Validated Experimental Protocol: Competitive Kinetic Profiling
To objectively measure the electrophilicity difference in your specific scaffold, perform this NMR-monitored competition experiment.
Objective
Determine the Relative Reaction Rate (
Materials
-
Substrate A: 4-Chloro-2-cyanopyridine (1.0 equiv)
-
Substrate B: 4-Chloro-2-(methylsulfonyl)pyridine (1.0 equiv)
-
Nucleophile: Morpholine (0.5 equiv - limiting reagent)
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (0.33 equiv)
-
Solvent: DMSO-
(0.6 mL)
Protocol Steps
-
Baseline Scan: Dissolve Substrate A (0.05 mmol), Substrate B (0.05 mmol), and TMB (0.015 mmol) in DMSO-
. Transfer to an NMR tube. Acquire a H NMR spectrum ( ). Integrate the diagnostic peaks for A and B relative to TMB. -
Initiation: Add Morpholine (0.025 mmol) directly to the NMR tube. Cap and invert 3 times to mix.
-
Monitoring: Immediately insert into the NMR probe (pre-heated to 25°C). Acquire spectra every 5 minutes for 1 hour.
-
Data Analysis:
-
Track the disappearance of the starting material peaks (e.g., the pyridine proton ortho to the Cl).
-
Since the nucleophile is limiting and shared, the ratio of the natural log of remaining starting materials gives the relative rate constant:
-
Expected Result
You will observe that Substrate B (Sulfonyl) is consumed significantly faster than Substrate A (Cyano) , typically yielding a
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5). Link
-
Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug discovery and development. Journal of Medicinal Chemistry, 57(7), 2832–2842. Link
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design.[4] Chinese Journal of Organic Chemistry, 32(9), 1643-1652.[4] Link
-
Neuvonen, A. J., & Földes, F. F. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. Link
Sources
Navigating the Analytical Maze: A Comparative Guide to Reference Standards for 3-Methanesulfonylpyridine-2-carbonitrile Analysis
Navigating the Analytical Maze: A Comparative Guide to Reference Standards for 3-Methanesulfonylpyridine-2-carbonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical development and chemical research, the purity and accurate quantification of novel chemical entities are paramount. 3-Methanesulfonylpyridine-2-carbonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a common analytical challenge: the absence of a commercially available certified reference standard. This guide, designed for the discerning scientist, provides an in-depth, experience-driven approach to establishing a robust analytical framework for this compound. We will navigate the complexities of reference standard qualification, compare viable analytical methodologies, and provide actionable protocols to ensure data integrity and regulatory compliance.
The Reference Standard Conundrum: When "Off-the-Shelf" Isn't an Option
The bedrock of any quantitative analysis is a well-characterized reference standard. However, for novel or specialized compounds like 3-Methanesulfonylpyridine-2-carbonitrile, a certified reference material (CRM) from pharmacopeias or major suppliers is often unavailable. This necessitates a strategic pivot to one of two alternatives:
-
Custom Synthesis of a High-Purity Standard: Engaging a reputable contract research organization (CRO) to synthesize a high-purity batch of 3-Methanesulfonylpyridine-2-carbonitrile is a robust solution.[1][2][3] These organizations specialize in the synthesis of non-commercially available compounds and can provide a comprehensive Certificate of Analysis (CoA).[4][5]
-
In-house Qualification of a Selected Batch: For laboratories with the requisite expertise and instrumentation, qualifying a high-purity batch synthesized in-house is a viable alternative. This approach demands a rigorous characterization process to establish the material's identity, purity, and potency.
This guide will focus on the practical application of both approaches, providing a logical workflow for establishing a reliable reference standard.
The Path to a Qualified Reference Standard: A Self-Validating System
In the absence of a primary standard, the qualification of a secondary reference standard must be a self-validating process, grounded in orthogonal analytical techniques. The International Council on Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which can be adapted for the qualification of a reference standard.[6][7][8][9][10]
Step 1: Sourcing a High-Purity Material
Whether opting for custom synthesis or in-house production, the goal is to obtain a batch of 3-Methanesulfonylpyridine-2-carbonitrile with the highest possible purity. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[11][12] Common impurities in the synthesis of related sulfonyl and pyridine compounds may include starting materials, over- or under-oxidized products, and regioisomers.
Step 2: Unambiguous Identification
A combination of spectroscopic techniques is essential to confirm the chemical identity of the candidate reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[13][14][15] For a molecule like 3-Methanesulfonylpyridine-2-carbonitrile, one would expect to see characteristic signals for the pyridine ring protons, the methyl group of the sulfonyl moiety, and the quaternary carbons of the pyridine ring, nitrile, and sulfonyl groups. 2D NMR techniques like COSY and HSQC can further confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[16][17] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural confirmation.[18][19][20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the nitrile (C≡N) and sulfonyl (S=O) groups.[21][22]
Step 3: Comprehensive Purity Assessment
Purity determination is a multi-faceted process that requires orthogonal analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment.[23][24] This method should be capable of separating the main component from all potential process-related impurities and degradation products. Purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength.
-
Water Content: Karl Fischer titration is the standard method for determining the water content of the reference material.
-
Residual Solvents: Headspace gas chromatography (GC) is used to quantify any residual solvents from the synthesis and purification process.[11]
-
Inorganic Impurities: While often present at low levels, inorganic impurities can be assessed by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) if required.
Step 4: Assay Assignment by Mass Balance
The final assigned purity (assay) of the reference standard is calculated by mass balance, taking into account the contributions from chromatographic purity, water content, residual solvents, and inorganic impurities.
Assay (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (% Chromatographic Purity / 100)
This comprehensive characterization, when documented in a detailed Certificate of Analysis, provides the necessary evidence to qualify the material as a reference standard for its intended analytical purpose.[4][25][5]
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantitative analysis and impurity profiling of 3-Methanesulfonylpyridine-2-carbonitrile.[26] Given the polar nature of the pyridine ring and the sulfonyl group, two primary HPLC modes are worth considering: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[24]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol)[24] |
| Mobile Phase | Polar (High % aqueous) | Non-polar (High % organic)[24] |
| Elution Order | Most polar compounds elute first. | Least polar compounds elute first. |
| Primary Interaction | Hydrophobic interactions. | Partitioning into a water-enriched layer on the stationary phase.[24] |
| Advantages | Robust, widely available columns, extensive literature. | Excellent for retaining polar compounds, MS-friendly mobile phases.[24] |
| Disadvantages | Potential for poor retention of highly polar analytes. | Longer equilibration times, potential for matrix effects. |
For 3-Methanesulfonylpyridine-2-carbonitrile, a modern polar-embedded or polar-endcapped C18 column in RP-HPLC is a good starting point, as it can provide enhanced retention for polar compounds.[24] However, if retention is still insufficient, or if co-elution with polar impurities is an issue, HILIC offers an orthogonal separation mechanism that can provide the necessary resolution.
Experimental Protocols
The following protocols are provided as a starting point for method development and reference standard characterization. They should be optimized and validated according to ICH Q2(R1) guidelines for the specific application.[6][7][8][9][10]
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a robust RP-HPLC method for the purity determination of 3-Methanesulfonylpyridine-2-carbonitrile and to separate it from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
Chromatographic Conditions (Starting Point):
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh and dissolve the 3-Methanesulfonylpyridine-2-carbonitrile sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study: To ensure the method is stability-indicating, the sample should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The stressed samples are then analyzed to demonstrate that the degradation products are resolved from the main peak and from each other.[27][28]
Protocol 2: Characterization of a Custom-Synthesized Reference Standard
Objective: To fully characterize a custom-synthesized batch of 3-Methanesulfonylpyridine-2-carbonitrile to qualify it as a reference standard.
1. Identity Confirmation:
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. Assign all signals and confirm the structure.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
IR: Acquire an IR spectrum (e.g., using a KBr pellet) to confirm the presence of key functional groups.
2. Purity Determination:
-
HPLC Purity: Analyze the sample using the validated stability-indicating HPLC method (Protocol 1). Determine the purity by area percent.
-
Water Content: Determine the water content by Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using headspace GC-MS.
3. Assay Assignment:
-
Calculate the final assay value using the mass balance equation.
4. Certificate of Analysis (CoA) Preparation:
-
Compile all the characterization data into a comprehensive CoA. The CoA should include:
-
Compound identification (Name, CAS number, structure)
-
Batch number
-
Physical appearance
-
Identity confirmation data (NMR, MS, IR spectra and interpretation)
-
Purity data (HPLC chromatogram, water content, residual solvent results)
-
Assigned assay value with uncertainty
-
Storage conditions and re-test date
-
Signature of authorized personnel
-
Conclusion
The analysis of 3-Methanesulfonylpyridine-2-carbonitrile, in the absence of a commercially available certified reference standard, requires a meticulous and scientifically sound approach. By either procuring a custom-synthesized standard with a comprehensive Certificate of Analysis or by rigorously qualifying an in-house batch, researchers can establish a reliable foundation for their analytical work. The development of a validated, stability-indicating HPLC method is crucial for accurate purity determination and impurity profiling. This guide provides a strategic framework and practical starting points to empower researchers to navigate the analytical challenges and ensure the integrity of their data in the pursuit of scientific advancement.
References
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- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2(R1)
- Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- Certific
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- Custom-made Standards Solutions. CPAChem.
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- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC.
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- Custom Synthesis. ArtMolecule.
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- Interpret
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- Characterizing Small Molecules with NMR. News-Medical.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
- Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
- Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.
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Retrosynthesis Analysis
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